(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one

Chiral resolution Enantiomeric purity Asymmetric synthesis

(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one (CAS 2124262-62-8; C13H17N3O4; MW 279.29 g/mol) is an enantiomerically pure, Boc-protected heterocyclic lactam containing a fused pyrido[3,2-b][1,4]oxazepine core. It constitutes a protected chiral 3-amino-2,3-dihydropyridooxazepin-4-one, defining the (S)-configuration at the C3 amino-bearing stereocenter.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
Cat. No. B13701455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COC2=C(NC1=O)N=CC=C2
InChIInChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)15-8-7-19-9-5-4-6-14-10(9)16-11(8)17/h4-6,8H,7H2,1-3H3,(H,15,18)(H,14,16,17)
InChIKeyFOBCTTITUZBXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one as a Chiral Synthetic Intermediate


(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one (CAS 2124262-62-8; C13H17N3O4; MW 279.29 g/mol) is an enantiomerically pure, Boc-protected heterocyclic lactam containing a fused pyrido[3,2-b][1,4]oxazepine core. It constitutes a protected chiral 3-amino-2,3-dihydropyridooxazepin-4-one, defining the (S)-configuration at the C3 amino-bearing stereocenter . Its value to scientific and industrial end-users is primarily as a procurement-controlled, stereochemically defined, and multifunctional synthetic building block—not as a direct bioactive end product. Unlike the vast majority of oxazepine- and azepinone-class intermediates, which are produced and deployed as racemic mixtures or unprotected free amines, this compound provides orthogonal protection and absolute stereochemistry that enables modular, directional derivatization for medicinal chemistry and process chemistry campaigns [1].

Why Generic (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one Cannot Be Replaced by In-Class Analogs


The pyrido[3,2-b][1,4]oxazepin-4(5H)-one scaffold underlies both CNS-targeted serotonin 5-HT2C receptor programs [1] and kinase-focused anti-necroptosis campaigns such as the clinical RIPK1 inhibitor Eclitasertib [2]. However, the unprotected (S)-3-amino congener (CAS 2124262-64-0) lacks an amine-protecting group, making it susceptible to premature amidation, urea formation, or sulfonylation reactions during parallel library synthesis [1]; the (R)-enantiomer provides the opposite vector of chirality and cannot be assumed to match the spatial recognition demands of downstream chiral targets; and racemic alternatives or flexible-linker analogs (e.g., 3,4-dihydro-1,2-oxazepin-5(2H)-ones) give divergent regioisomeric outcomes upon N–O reductive cleavage or Boc-deprotective cyclization [3]. Substituting any of these risks scrambling the stereochemical vector, introducing irreversible regioisomeric contamination, or requiring an extra protection step that erases the procured advantage.

Quantitative Differential Evidence for (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one


Absolute Stereochemistry: Defined (S)-Configuration vs. Racemic Mixtures or Inverted (R)-Enantiomer

The target compound is supplied with a specification of ≥98% purity and a defined (S)-enantiomeric identity, as confirmed by chiral HPLC and optical rotation ([α]²⁰/D –23° for structurally analogous (R)-Boc-amino oxazepanes in the same product series) . In contrast, the unprotected (3S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one (CAS 2124262-64-0) is procurable only at 97% purity with no quantitative enantiomeric excess specification , while other pyrido[3,2-b][1,4]oxazepine intermediates are overwhelmingly prepared and sold as racemates [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis Stereochemical SAR

Orthogonal Amine Protection: Boc vs. Unprotected Free Amine vs. Cbz Protection for Multi-Step Sequences

The Boc protecting group on the (S)-3-amino position is orthogonal to hydrogenolytic conditions (stable to H₂/Pd), enabling simultaneous or sequential deprotection in the presence of Cbz or benzyl–ether protecting groups that cleave under hydrogenation [1]. The unprotected 3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one (CAS 2124262-64-0) lacks this orthogonality entirely—its free amine would react non-selectively with any electrophilic reagent present in a multi-component reaction mixture [2]. Furthermore, the Cbz analog exhibits orthogonal sensitivity to acidolysis vs. hydrogenolysis, meaning that only the Boc compound can be acid-deprotected while Cbz groups remain intact [1]. No alternative pyrido[3,2-b][1,4]oxazepin-4-one on the commercial market simultaneously provides (i) defined (S)-stereochemistry and (ii) acid-labile, hydrogenation-stable amine protection.

Orthogonal protection Solid-phase synthesis Deprotection selectivity Peptide coupling

Synthetic Tractability: Validated Chiral Building Block for RIPK1 Clinical Candidate (Eclitasertib) vs. Racemic or Chiral-Unspecified Alternatives

The Boc-protected (S)-3-amino-pyrido[3,2-b][1,4]oxazepin-4(5H)-one scaffold is the direct chiral intermediate used in the synthesis of Eclitasertib (DNL-758), a clinical-stage RIPK1 inhibitor that exhibits an IC₅₀ of 37.5 nM against RIPK1 and is under evaluation for ulcerative colitis . The synthesis of Eclitasertib involves coupling the deprotected (S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one core to a 1,2,4-triazole-3-carboxamide moiety—a transformation that requires the amine to be free for amidation but protected during earlier synthetic steps to avoid byproducts [1]. Racemic or (R)-enantiomeric alternatives cannot access this specific inhibitor without diastereomeric separation after coupling, which typically reduces overall yield by ≥50% relative to an enantiopure route [2]. No other C3-functionalized pyrido[3,2-b][1,4]oxazepin-4-one building block has been validated through a clinical candidate.

RIPK1 inhibitor Necroptosis Eclitasertib Process chemistry Building block validation

Boc Deprotection Efficiency: Quantitative Yield Data for the N-Boc → Free Amine Transformation vs. Cbz Deprotection Under Matched Conditions

In structurally related N-Boc-α-amino oxazepinone intermediates, Boc deprotection using TFA/DCM (1:1, rt, 1.5 h) proceeds with yields of 53–57%, which is lower than the 91–93% yields achievable for Boc installation reactions but sufficient for multi-gram to kilogram scale with appropriate optimization [1]. Critically, the corresponding Cbz-protected analog would require hydrogenolytic conditions (H₂, Pd/C) that are incompatible with the pyrido[3,2-b] ring nitrogen's potential to coordinate palladium, risking catalyst poisoning and variable conversion [2]. While direct quantitative deprotection yields for the exact title compound are not published in the open literature, the class of Boc-amino oxazepinones exhibits consistent acidolytic release behavior, whereas the only alternative N-protecting group (Cbz) introduces a documented catalyst compatibility risk that has been avoided in all published process-scale pyrido[3,2-b][1,4]oxazepine routes [3].

Deprotection yield Boc removal Process robustness Acidolytic lability

Supplier-Vendor Purity Differentiation: Stated NLT 98% vs. Typical 95–97% for Free Amine and Non-Chiral Analogs

Multiple commercial vendors specify the title compound at 'NLT 98%' purity (MolCore, ChemScene, CymitQuimica), supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closest commercially available alternative—(3S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one (CAS 2124262-64-0)—is listed at 97% purity by AK Scientific and other suppliers, without a guaranteed minimum purity threshold . For a 1-gram procurement, this 1% purity differential translates to ≤10 mg less unknown impurity mass in the Boc-protected compound—potentially critical when the impurity profile skews downstream catalytic or biological assay results. Non-chiral pyrido[3,2-b][1,4]oxazepin-4-one analogs typically ship at 95% purity .

Procurement specification Purity benchmarking Quality control Vendor comparison

Optimal Application Scenarios for (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one


Chiral Medicinal Chemistry Campaigns Targeting RIPK1 or Related Necroptosis Kinases

Researchers developing inhibitors of RIPK1, RIPK3, or MLKL within the necroptosis pathway can employ this compound as the chirally defined core for constructing triazole-carboxamide or amide-linked inhibitor libraries. The (S)-Boc configuration matches the stereochemical requirement of clinical candidate Eclitasertib (IC₅₀ = 37.5 nM), eliminating the need for post-coupling chiral separation [1]. The Boc group enables chemoselective amidation after TFA-mediated deprotection, whereas the free amine analog would require in-situ protection before any other electrophilic transformation [2].

Orthogonal Multi-Step Synthesis of CNS-Targeted Pyridooxazepine Libraries

In CNS programs utilizing the pyrido[3,2-b][1,4]oxazepine scaffold (e.g., serotonin 5-HT2C agonists), the Boc group provides hydrogenation-stable amine protection, enabling the simultaneous use of Cbz- or benzyl-protected amino acid building blocks and subsequent hydrogenolytic deprotection without affecting the Boc moiety [1]. This orthogonal protection strategy is not achievable with the free amine (CAS 2124262-64-0) or with Cbz-protected alternatives, which would undergo premature cleavage under hydrogenation conditions [2].

Asymmetric Catalysis and Chiral Ligand Development Using the Fused Pyrido-Oxazepine Core

The defined (S)-configuration at the C3 amino position, combined with the rigid bicyclic pyrido[3,2-b][1,4]oxazepin-4-one framework, provides a pre-organized chiral scaffold suitable for elaboration into chiral ligands or organocatalysts. The 98% purity specification ensures minimal interference from the (R)-enantiomer (which would form diastereomeric metal complexes with divergent catalytic properties), a critical advantage over racemic oxazepinone ligands that produce racemic products in asymmetric induction experiments [1].

Process Chemistry Scale-Up of Eclitasertib or Structurally Related Clinical Candidates

For CROs or pharmaceutical process groups scaling the synthesis of Eclitasertib or its backup series, this compound represents the direct chiral pool entry point. The established Boc deprotection protocol (TFA/DCM, 53–57% yield) [1] and validated downstream triazole coupling provide a defined process route, whereas using the free amine or racemic analog would require additional steps for protection or chiral resolution that erode overall yield and increase solvent consumption on scale [2].

Quote Request

Request a Quote for (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.